molecular formula C20H25N3O5S B2574160 N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251562-23-8

N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2574160
CAS No.: 1251562-23-8
M. Wt: 419.5
InChI Key: WOXYHOPLLYNNHC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl sulfonyl group, and a dihydropyridinyl acetamide group. Its molecular formula is C21H26N2O4S, and it has a molecular weight of 402.50714 g/mol .

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, typically starting with the preparation of the core dihydropyridinyl structureIndustrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the dihydropyridinyl ring can be reduced to form a hydroxyl group.

    Substitution: The piperidinyl sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-15-9-12-23(13-10-15)29(26,27)18-4-3-11-22(20(18)25)14-19(24)21-16-5-7-17(28-2)8-6-16/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXYHOPLLYNNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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